4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride
Description
Properties
Molecular Formula |
C11H14BrClFNO |
|---|---|
Molecular Weight |
310.59 g/mol |
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
InChI Key |
JDSQECKRXWVIML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and piperidine.
Reaction: The 2-bromo-4-fluorophenol undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization or column chromatography.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the phenoxy group serves as a primary site for nucleophilic substitution. This reactivity is exploited in both synthesis and downstream modifications:
Example Reaction Pathway
Reaction with piperidine derivatives under basic conditions yields substituted products. A patent (US5227379A) describes a similar process using potassium carbonate in ethanol under reflux to facilitate substitution . For 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride, analogous conditions (DMF, reflux, base) enable substitution at the bromine site.
Key Observations
-
Bromine’s electronegativity and the electron-withdrawing fluorine enhance electrophilicity, favoring SNAr mechanisms.
-
Steric hindrance from the piperidine ring may reduce reaction rates compared to simpler aryl bromides.
Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis produces biaryl derivatives. While not directly documented for this compound, a structurally similar piperidine-bromoarene (PubChem CID 56830442) underwent Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 24h) .
| Reaction Conditions | Catalyst/Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O (3:1) | 80°C | 24h | ~70% |
Challenges
-
Competing hydrolysis of the phenoxy group may occur under basic conditions.
-
Fluorine’s electronegativity can deactivate the aryl ring, requiring optimized catalysts .
Reduction of the Piperidine Ring
The piperidine moiety can undergo hydrogenation or reduction to modify ring saturation. For example, catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the ring to a fully saturated piperidine, though this is more relevant to synthetic intermediates .
Quaternization of the Piperidine Nitrogen
Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile converts the tertiary amine to a quaternary ammonium salt, enhancing solubility for pharmacological studies.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I | CH₃CN, RT, 6h | N-Methylpiperidinium iodide | Ionic liquid precursor |
Side Reactions and Byproducts
-
Hydrolysis : Prolonged exposure to aqueous base may cleave the phenoxy ether bond, yielding 2-bromo-4-fluorophenol and piperidine fragments.
-
Debromination : Under reducing conditions (e.g., Zn/HOAc), bromine may be replaced by hydrogen, forming 4-fluorophenoxy derivatives .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Conditions | Selectivity |
|---|---|---|---|
| SNAr | Amines, K₂CO₃ | Polar aprotic solvent, 80–100°C | High for bromine site |
| Suzuki Coupling | Aryl boronic acids, Pd catalysts | Dioxane/H₂O, 80°C | Moderate (competing side reactions) |
| Quaternization | Alkyl halides | RT, polar solvent | Exclusive to piperidine nitrogen |
Mechanistic Insights
Scientific Research Applications
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride, enabling comparative analysis of their properties and applications:
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | XLogP3 | TPSA (Ų) | Key Features |
|---|---|---|---|---|---|---|
| 4-(2-Bromo-4-fluorophenoxy)piperidine HCl | C₁₁H₁₄BrClFNO | 274.13 | 2-Bromo-4-fluoro-phenoxy at C4 of piperidine | 2.8 | 21.3 | Balanced lipophilicity; halogen synergy |
| 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl | C₁₆H₂₃BrClNO | 368.72 | Ethyl linker; 4-bromo-2-isopropylphenoxy | ~3.5* | 21.3 | Increased bulk (isopropyl); higher MW |
| 2-(2-(2-Bromo-4-sec-butylphenoxy)ethyl)piperidine HCl | C₁₈H₂₇BrClNO | 396.78 | Ethyl linker; 2-bromo-4-sec-butylphenoxy | ~4.0* | 21.3 | High lipophilicity; steric hindrance |
| 4-(4-Bromophenyl)piperidine HCl | C₁₁H₁₃BrClN | 274.59 | 4-Bromophenyl directly attached to piperidine | 3.1 | 12.0 | No oxygen linker; reduced polarity |
| 3-(2-Bromo-4-fluorophenoxy)piperidine HCl | C₁₁H₁₄BrClFNO | 274.13 | Substituents at C3 of piperidine | 2.8 | 21.3 | Positional isomer; altered conformation |
*Estimated based on structural analogs.
Biological Activity
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₈BrClFNO
Molecular Weight : 338.64 g/mol
CAS Number : 1219964-30-3
The structure includes a piperidine ring substituted with a 2-bromo-4-fluorophenoxy group. The presence of bromine and fluorine atoms significantly influences its chemical behavior and biological activity, making it valuable in pharmaceutical research and development.
The mechanism of action involves interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to diverse biological effects:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in receptor binding and enzyme inhibition studies. The specific arrangement of substituents enhances its binding affinity to certain biological targets, which may lead to various pharmacological effects:
- Anticancer Activity : Compounds with similar structures have shown activity against specific types of cancer cells.
- Antimicrobial Properties : The compound may exhibit antibacterial or antifungal properties due to its structural characteristics.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be contrasted with other piperidine derivatives. Below is a table summarizing some similar compounds and their notable features:
| Compound | Notable Features | Biological Activity |
|---|---|---|
| 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine | Different halogen substitution | Variable antibacterial activity |
| 4-[2-(4-Chloro-2-fluorophenoxy)ethyl]piperidine | Chlorine instead of bromine | Lower activity compared to brominated versions |
The presence of bromine in the structure is believed to enhance lipophilicity and receptor binding affinity, contributing to its superior biological activity compared to other halogenated analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antiparasitic Activity : In a study aimed at developing new antimalarial therapies, similar compounds were optimized for improved aqueous solubility and metabolic stability while maintaining antiparasitic activity. These findings indicate that structural modifications can significantly enhance efficacy against malaria parasites .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found that the incorporation of halogen substituents could enhance the inhibitory effects on certain enzymes.
- Receptor Binding Studies : Research has demonstrated that compounds with similar piperidine structures exhibit varying degrees of receptor binding affinity, suggesting potential applications in neurology and psychiatry.
Q & A
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) clarify stereochemical ambiguities?
- Methodological Answer : NOESY detects spatial proximity between protons, confirming piperidine chair conformations. HSQC correlates 1H-13C couplings, aiding in assignment of substituent orientations. Dynamic NMR (variable temperature) can resolve rotational barriers .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate findings with orthogonal methods (e.g., LC-MS + NMR).
- Advanced Techniques : Leverage hyphenated methods (e.g., LC-MS/MS) for trace analysis in biological matrices.
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
